4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a thiazole ring and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone under acidic conditions.
Introduction of the Sulfamoyl Group: This step involves the reaction of the intermediate with bis(2-methoxyethyl)amine and a sulfonyl chloride, typically in the presence of a base such as triethylamine.
Coupling with Benzamide: The final step involves coupling the thiazole intermediate with a benzamide derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where the methoxyethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving sulfamoyl groups.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide: shares structural similarities with other benzamide derivatives and thiazole-containing compounds.
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide: Lacks the sulfamoyl group but retains the thiazole and benzamide core.
4-[bis(2-methoxyethyl)sulfamoyl]benzamide: Lacks the thiazole ring but retains the sulfamoyl and benzamide core.
Uniqueness
The uniqueness of this compound lies in its combination of a sulfamoyl group, a thiazole ring, and a benzamide core. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-17-21(18-7-5-4-6-8-18)24-23(32-17)25-22(27)19-9-11-20(12-10-19)33(28,29)26(13-15-30-2)14-16-31-3/h4-12H,13-16H2,1-3H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSXKYJXWQAVEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.